

# Commercial Availability and Technical Profile of (2S,3S)-2-Methyl-1,3-pentanediol

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Compound of Interest

Compound Name: (2S,3S)-2-Methyl-1,3-pentanediol

Cat. No.: B12775148

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For researchers, scientists, and drug development professionals, this guide provides an indepth overview of the commercial availability and technical specifications of the chiral compound **(2S,3S)-2-Methyl-1,3-pentanediol**. This specific stereoisomer, with the CAS number 94953-91-0, is a valuable building block in asymmetric synthesis, particularly in the development of novel pharmaceutical agents. Due to its specific stereochemistry, direct commercial availability can be limited, often necessitating custom synthesis.

## **Commercial Suppliers**

Direct, off-the-shelf commercial availability of **(2S,3S)-2-Methyl-1,3-pentanediol** is not widespread. While many major chemical suppliers offer the generic 2-Methyl-1,3-pentanediol (CAS 149-31-5) as a mixture of stereoisomers, the specific (2S,3S) form is typically available through companies specializing in chiral compounds and custom synthesis.

Researchers seeking to procure this compound should consider the following approaches:

- Inquiry with major suppliers: While not always listed in their main catalogs, major suppliers such as Sigma-Aldrich (Merck), TCI Chemicals, and VWR may offer the specific stereoisomer on a made-to-order basis. It is advisable to directly contact their custom synthesis departments with the CAS number 94953-91-0.
- Specialty chiral chemical suppliers: Companies that focus on the production and supply of enantiomerically pure compounds are the most likely source for (2S,3S)-2-Methyl-1,3pentanediol.



 Custom synthesis organizations (CSOs): For larger quantities or specific purity requirements, engaging a CSO is a viable option. These organizations can perform enantioselective synthesis to produce the desired stereoisomer.

A list of potential suppliers for the generic compound, who may be contacted for the specific stereoisomer, is provided in the table below.

Supplier Category	Potential Contacts	Notes
Major Chemical Suppliers	Sigma-Aldrich (Merck), TCI Chemicals, VWR, Santa Cruz Biotechnology	Inquire about custom synthesis of CAS 94953-91-0.
Fine & Specialty Chemicals	Inquire with companies specializing in chiral building blocks.	Availability is more likely but may require direct inquiry.
Custom Synthesis	Various CSOs	Recommended for specific purity grades and larger quantities.

# **Physicochemical and Spectroscopic Data**

Detailed experimental data for the (2S,3S) stereoisomer is not readily available in public databases. However, data for the generic 2-Methyl-1,3-pentanediol can provide a useful reference point.

Table 1: Physicochemical Properties of 2-Methyl-1,3-pentanediol (mixture of isomers)



Property	Value	Source
CAS Number	149-31-5	PubChem[1]
Molecular Formula	C <sub>6</sub> H <sub>14</sub> O <sub>2</sub>	PubChem[1]
Molecular Weight	118.17 g/mol	PubChem[1]
Appearance	Colorless liquid (expected)	Inferred
Boiling Point	Not available	
Melting Point	Not available	_
Density	Not available	_
Solubility	Not available	_

Table 2: Spectroscopic Data for 2-Methyl-1,3-pentanediol (mixture of isomers)

Technique	Data Highlights	Source
Mass Spectrometry (EI)	Key fragments can be referenced from the NIST WebBook entry for the generic compound.	NIST WebBook[2]
<sup>1</sup> H NMR	Spectra for related compounds like 2-Methyl-1,3-propanediol are available and can offer insights into expected peak patterns.	ChemicalBook[3]
<sup>13</sup> C NMR	Not readily available.	
Infrared (IR)	Spectra for related compounds like 2-Methyl-2,4-pentanediol are available for comparison of functional group regions.	ChemicalBook[4]

# **Synthesis and Experimental Protocols**







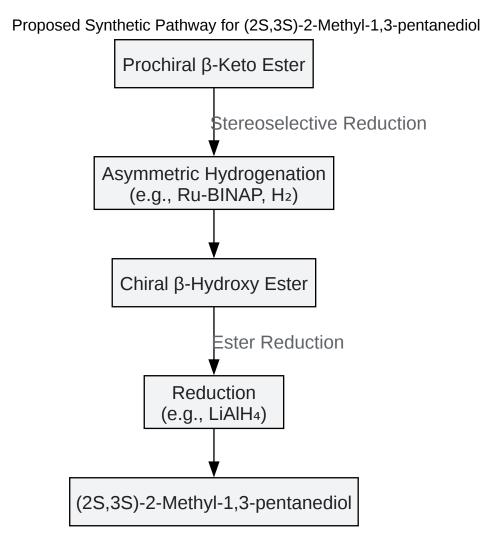
The enantioselective synthesis of **(2S,3S)-2-Methyl-1,3-pentanediol** is crucial for its application in stereospecific chemical transformations. While a specific, detailed protocol for this exact molecule is not widely published, methods for the asymmetric synthesis of similar 1,3-diols can be adapted. A common strategy involves the stereoselective reduction of a corresponding  $\beta$ -hydroxy ketone.

Proposed Synthetic Pathway:

A potential route to (2S,3S)-2-Methyl-1,3-pentanediol could involve the following key steps:

- Synthesis of a Prochiral β-Keto Ester: Condensation of a suitable ketone and ester to form a β-keto ester.
- Asymmetric Hydrogenation: Stereoselective reduction of the ketone functionality using a chiral catalyst (e.g., a Ru-BINAP complex) to establish the (3S) stereocenter.
- Reduction of the Ester: Reduction of the ester group to a primary alcohol to yield the (2S,3S) diol.





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Caption: A generalized workflow for the asymmetric synthesis of the target diol.

General Experimental Protocol for Asymmetric Reduction (Adapted from similar syntheses):

• Step 1: Catalyst Preparation: In an inert atmosphere glovebox, the chiral ruthenium catalyst is prepared by dissolving the precatalyst and the chiral ligand (e.g., (S)-BINAP) in a degassed solvent like ethanol.



- Step 2: Hydrogenation: The β-keto ester substrate is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor. The catalyst solution is added, and the reactor is purged and pressurized with hydrogen gas. The reaction is stirred at a specific temperature and pressure until completion, monitored by techniques like TLC or GC.
- Step 3: Work-up and Purification: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to isolate the chiral β-hydroxy ester.
- Step 4: Ester Reduction: The purified β-hydroxy ester is dissolved in an anhydrous solvent like THF and slowly added to a suspension of a reducing agent (e.g., lithium aluminum hydride) at a low temperature (e.g., 0 °C). The reaction is stirred until the ester is fully consumed.
- Step 5: Final Work-up: The reaction is carefully quenched with water and a sodium hydroxide solution. The resulting solid is filtered off, and the organic layer is separated, dried, and concentrated to yield the final (2S,3S)-2-Methyl-1,3-pentanediol. Purity and enantiomeric excess would be determined by chiral GC or HPLC.

## **Potential Applications in Drug Development**

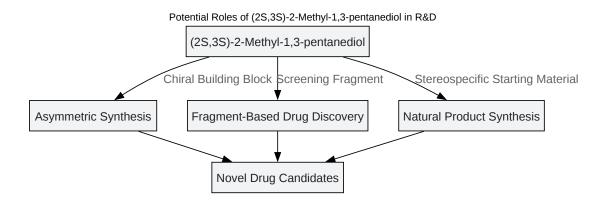
While specific signaling pathway involvement for **(2S,3S)-2-Methyl-1,3-pentanediol** is not yet documented in publicly available literature, its structural motif is of significant interest in medicinal chemistry. The "magic methyl" effect, where the introduction of a methyl group can dramatically alter the biological activity and pharmacokinetic properties of a molecule, highlights the importance of precisely substituted chiral building blocks like this diol.[5]

The 1,3-diol functionality can serve as a versatile scaffold for the synthesis of more complex molecules, including:

- Chiral ligands for asymmetric catalysis: The diol can be used to synthesize chiral ligands for metal-catalyzed reactions, enabling the stereoselective synthesis of other drug candidates.
- Fragments for fragment-based drug discovery (FBDD): The small, chiral nature of this molecule makes it an interesting fragment for screening against biological targets.



• Building block for natural product synthesis: Many biologically active natural products contain polyol fragments, and this diol could serve as a key starting material.



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Caption: Logical relationships of the target compound's utility in research and development.

In conclusion, while **(2S,3S)-2-Methyl-1,3-pentanediol** is a specialized chemical that may require custom synthesis, its potential as a chiral building block in pharmaceutical research and development is significant. The information provided in this guide serves as a starting point for researchers looking to source and utilize this valuable compound in their synthetic endeavors.

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